Taxagifine

Description

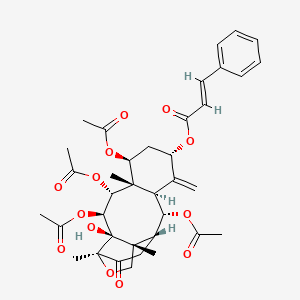

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O13/c1-19-26(50-29(43)15-14-24-12-10-9-11-13-24)17-28(46-20(2)38)35(7)30(19)31(47-21(3)39)25-16-27(42)36(8)37(44,34(25,6)18-45-36)33(49-23(5)41)32(35)48-22(4)40/h9-15,25-26,28,30-33,44H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28-,30-,31+,32-,33-,34-,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCUWQFKTUBVLA-PGBLWRDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C=CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)/C=C/C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O13 | |

| Record name | Taxagifine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Taxagifine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336359 | |

| Record name | Taxagifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81489-69-2 | |

| Record name | Taxagifine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081489692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxagifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAXAGIFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6F6Z86DFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolating Taxagifine: A Technical Guide for Natural Product Researchers

For researchers, scientists, and professionals in drug development, the isolation of specific bioactive compounds from complex natural matrices is a foundational yet intricate challenge. This guide provides an in-depth technical overview of the core principles and methodologies for the isolation of taxagifine, a complex taxane diterpenoid, from Taxus species. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction to this compound and its Significance

This compound is a naturally occurring taxane found in various species of the yew tree (Taxus).[1] Like other taxanes, its intricate chemical architecture presents both a challenge for isolation and a point of interest for its potential biological activity. Understanding the subtle differences in the physicochemical properties between this compound and other co-occurring taxanes is paramount for developing an effective purification strategy. All parts of the Taxus tree, with the exception of the fleshy red aril, contain a complex mixture of taxane alkaloids, making the selective isolation of a single compound a meticulous process.[2]

The Foundation of Isolation: Understanding the Biosynthetic Context

The journey to isolating this compound begins with an appreciation of its biosynthetic origins. Taxanes are synthesized in plants through the methylerythritol phosphate (MEP) pathway, leading to the universal diterpenoid precursor, geranylgeranyl diphosphate. A series of enzymatic cyclizations, oxygenations, and acylations give rise to the vast diversity of taxane structures. The specific enzymes present in a particular Taxus species and their expression levels will ultimately determine the profile of taxanes, including the relative abundance of this compound. This inherent variability necessitates a flexible and well-characterized isolation strategy.

A Multi-Step Approach to this compound Isolation: From Biomass to Purified Compound

The isolation of this compound is not a singular event but a carefully orchestrated sequence of extraction and chromatographic separations. Each step is designed to enrich the target compound while systematically removing impurities.

Caption: Generalized workflow for the isolation of this compound from Taxus biomass.

Sourcing and Preparation of Plant Material

The choice of Taxus species and the specific plant part are critical starting points. While various Taxus species contain taxanes, their profiles can differ significantly. For instance, Taxus baccata is a known source of a complex mixture of taxine alkaloids.[2] The needles and young twigs are generally preferred for extraction as they are a renewable resource.

Protocol 1: Biomass Preparation

-

Harvesting: Collect fresh needles and twigs from the desired Taxus species.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a forced-air oven at a low temperature (e.g., 40-50°C) to expedite the process. Elevated temperatures should be avoided to prevent degradation of thermolabile taxanes.

-

Grinding: Mill the dried plant material into a fine powder (e.g., 20-40 mesh) to increase the surface area for efficient solvent extraction.

Extraction: Liberating this compound from the Matrix

The goal of extraction is to efficiently transfer the taxanes from the solid plant matrix into a liquid solvent. The choice of solvent is dictated by the polarity of the target compounds. Taxanes, including this compound, are moderately polar and are thus soluble in alcohols like methanol and ethanol.

Causality in Solvent Selection: Methanol is a common choice due to its high polarity, which allows for the efficient extraction of a broad range of taxanes. The addition of a small amount of water to the organic solvent can enhance the extraction of more polar glycosylated taxanes, although this may also increase the co-extraction of undesirable water-soluble compounds like chlorophylls and sugars.

Protocol 2: Solvent Extraction (Maceration)

-

Maceration: Submerge the powdered Taxus material in methanol at a solid-to-liquid ratio of 1:10 (w/v) in a sealed container.

-

Agitation: Agitate the mixture at room temperature for an extended period (e.g., 24-48 hours) to ensure thorough extraction.

-

Filtration: Separate the solvent extract from the plant residue by vacuum filtration.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.

| Extraction Method | Typical Solvent | Advantages | Disadvantages |

| Maceration | Methanol, Ethanol | Simple, requires minimal specialized equipment. | Time-consuming, may result in lower yields compared to other methods. |

| Ultrasound-Assisted Extraction (UAE) | Methanol, Ethanol | Faster extraction times, increased efficiency. | Requires specialized equipment, potential for localized heating. |

| Microwave-Assisted Extraction (MAE) | Methanol, Ethanol | Very rapid extraction, reduced solvent consumption. | Requires specialized equipment, potential for thermal degradation if not carefully controlled. |

Preliminary Purification: Liquid-Liquid Partitioning

The crude extract contains a multitude of compounds with varying polarities. Liquid-liquid partitioning is a crucial step to remove highly lipophilic substances (e.g., fats, waxes, and some pigments) and highly polar compounds (e.g., sugars and salts), thereby enriching the taxane fraction.

Protocol 3: Liquid-Liquid Partitioning

-

Dissolution: Dissolve the crude methanolic extract in a mixture of water and methanol (e.g., 9:1 v/v).

-

Defatting: Partition the aqueous methanol solution against a non-polar solvent such as hexane or petroleum ether in a separatory funnel. The non-polar layer, containing lipophilic impurities, is discarded. Repeat this step multiple times.

-

Taxane Extraction: Extract the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or chloroform. The taxanes will preferentially partition into the organic phase.

-

Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to yield an enriched taxane fraction.

Chromatographic Separation: The Path to Purity

Chromatography is the cornerstone of purification, enabling the separation of this compound from other closely related taxanes. A multi-step chromatographic approach, typically involving both normal-phase and reversed-phase techniques, is often necessary.

Normal-phase chromatography, typically using silica gel as the stationary phase, separates compounds based on their polarity. More polar compounds interact more strongly with the silica gel and thus elute later than less polar compounds.

Protocol 4: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel (e.g., 70-230 mesh) column in a suitable non-polar solvent like hexane.

-

Sample Loading: Dissolve the enriched taxane fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor their composition by thin-layer chromatography (TLC) or analytical HPLC.

-

Pooling: Combine the fractions that are enriched in this compound.

For the final purification of this compound to a high degree of purity, reversed-phase HPLC is the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. Compounds are separated based on their hydrophobicity, with more hydrophobic compounds having longer retention times.

The Rationale for RP-HPLC: The high resolving power of HPLC is essential for separating structurally similar taxanes that may co-elute during column chromatography. The choice of a C18 stationary phase provides a versatile platform for separating a wide range of taxane polarities.

Caption: Schematic of a preparative HPLC system for this compound purification.

Protocol 5: Preparative Reversed-Phase HPLC

-

Mobile Phase Preparation: Prepare a mobile phase consisting of HPLC-grade water (A) and acetonitrile (B). Degas the solvents before use.

-

Column Equilibration: Equilibrate a preparative C18 column with the initial mobile phase composition (e.g., 60% A, 40% B).

-

Sample Preparation: Dissolve the this compound-rich fraction from the previous step in the mobile phase and filter through a 0.45 µm syringe filter.

-

Injection and Elution: Inject the sample onto the column and elute with a linear gradient of increasing acetonitrile concentration. The exact gradient profile will need to be optimized based on the specific taxane profile of the extract.

-

Fraction Collection: Collect the eluting peaks corresponding to this compound based on retention time, which can be predetermined using an analytical HPLC method.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure or by lyophilization to obtain pure this compound.

| Parameter | Typical Conditions | Rationale |

| Column | C18, 5-10 µm particle size | Provides good retention and separation of moderately polar taxanes. |

| Mobile Phase | Water and Acetonitrile/Methanol | A versatile solvent system for reversed-phase chromatography of taxanes. |

| Detection | UV at ~227 nm | Taxanes exhibit UV absorbance around this wavelength. |

| Flow Rate | Dependent on column dimensions | Optimized for efficient separation without excessive backpressure. |

| Gradient | Increasing organic solvent concentration | Allows for the elution of compounds with a range of polarities. |

Structural Elucidation and Quantification

Once isolated, the identity and purity of this compound must be confirmed. This is typically achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, which for this compound is 696.746 g/mol , corresponding to the chemical formula C37H44O13.[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Quantitative Analysis: The concentration of this compound in the initial plant material and throughout the purification process can be determined using a validated analytical HPLC method with a UV detector, by comparing the peak area of the sample to that of a calibration curve prepared with a purified this compound standard.

Conclusion

The isolation of this compound from Taxus species is a challenging yet achievable endeavor that relies on a systematic application of extraction and chromatographic principles. The success of this process hinges on a thorough understanding of the physicochemical properties of this compound in relation to other co-occurring taxanes. The methodologies outlined in this guide provide a robust framework for researchers to develop and optimize their own protocols for the isolation of this and other valuable natural products.

References

-

This compound. In: Wikipedia. [Link]

-

Larkin, M. Taxol content of Irish yews. Planta Medica. 1996;62(4):370-372. [Link]

-

Taxine alkaloids. In: Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of Taxagifine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Taxagifine, a complex diterpenoid belonging to the taxane family, has garnered interest within the scientific community due to its intricate molecular architecture and potential biological activities. Isolated from various species of the yew tree (Taxus), it shares the characteristic taxane core structure that is fundamental to the well-known anticancer agent, paclitaxel (Taxol®). This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, drawing upon available spectroscopic data and the established chemistry of related taxanes. The document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development, offering insights into its structure, stability, and potential for chemical modification.

Introduction: The Taxane Landscape and the Place of this compound

The taxane family of natural products represents one of the most significant classes of anticancer agents discovered in the latter half of the 20th century.[1] Their unique mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division, has made them indispensable in the treatment of various cancers, including ovarian, breast, and lung cancers.[1][2] The complex and densely functionalized taxane skeleton has also presented a formidable challenge and a source of inspiration for synthetic and medicinal chemists.

This compound is a naturally occurring taxane that contributes to the rich chemical diversity of Taxus species. While not as extensively studied as paclitaxel or docetaxel, understanding its chemical properties and reactivity is crucial for several reasons:

-

Lead Compound Discovery: this compound may possess unique biological activities or a more favorable therapeutic window compared to other taxanes.

-

Structure-Activity Relationship (SAR) Studies: Its distinct substitution pattern provides valuable data points for understanding the SAR of the taxane class, potentially guiding the design of novel, more potent, or selective analogs.[3]

-

Synthetic Target: The unique structural features of this compound make it an interesting and challenging target for total synthesis, driving innovation in synthetic methodology.

This guide will systematically delineate the known chemical characteristics of this compound, beginning with its molecular structure and proceeding to its spectroscopic signature, solubility, and stability profile. Furthermore, its inherent reactivity, dictated by its functional groups, will be explored to provide a predictive framework for its chemical behavior.

Chemical Structure and Physicochemical Properties

Molecular Structure

This compound is a diterpenoid characterized by the [4.4.1.01,6]bicycloundecane core, which is the hallmark of the taxane skeleton. Its systematic IUPAC name is (1S,2S,4S,5R,7S,8R,9S,10S,13R)-4,9,10-triacetoxy-1,13-dihydroxy-7,8-epoxy-5,20-oxa-tax-11-en-2-yl benzoate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C37H44O13 | Generic Taxane Data |

| Molar Mass | 696.74 g/mol | Generic Taxane Data |

| Appearance | White to off-white crystalline solid (presumed) | Inferred from related taxanes |

| Melting Point | Not reported | - |

Spectroscopic Characterization

-

1H NMR: The proton NMR spectrum of this compound is expected to be complex, with numerous overlapping signals in the aliphatic and olefinic regions. Key diagnostic signals would include those for the acetyl methyl protons (singlets around δ 2.0-2.3 ppm), the protons of the benzoate group (multiplets in the aromatic region, δ 7.4-8.2 ppm), and the characteristic signals for the protons on the taxane core, including those adjacent to oxygenated carbons and the olefinic proton.

-

13C NMR: The carbon NMR spectrum would provide crucial information on the carbon skeleton. It is expected to show signals for the carbonyl carbons of the acetate and benzoate groups (δ 165-175 ppm), the aromatic carbons of the benzoate ring (δ 128-134 ppm), the olefinic carbons of the taxane core, and a multitude of signals in the aliphatic region corresponding to the various hydroxylated and acylated carbons of the diterpenoid framework.[6]

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would provide valuable structural information. Common fragmentation pathways for taxanes involve the cleavage of the ester side chains and fragmentation of the taxane core, providing diagnostic ions that can help to identify the compound.[7][8]

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for its functional groups. These would include:

-

O-H stretching: A broad band around 3500-3200 cm-1 due to the hydroxyl groups.

-

C-H stretching: Bands just below 3000 cm-1 for aliphatic C-H bonds and potentially weak bands above 3000 cm-1 for aromatic and olefinic C-H bonds.

-

C=O stretching: Strong absorptions in the region of 1750-1710 cm-1 corresponding to the ester carbonyl groups (acetate and benzoate).

-

C=C stretching: A weaker absorption around 1650 cm-1 for the olefinic double bond.

-

C-O stretching: Strong bands in the fingerprint region (1300-1000 cm-1) due to the numerous C-O single bonds of the esters and alcohols.[9][10]

Diagram 1: General Experimental Workflow for Spectroscopic Analysis

Sources

- 1. Taxane - Wikipedia [en.wikipedia.org]

- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxane analogues against breast cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Establishment of the tandem mass spectrometric fingerprints of taxane-based anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of anticancer drugs and their metabolites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Microtubule-Stabilizing Agents

<Note to the Reader : The compound "Taxagifine" specified in the prompt is understood to be a fictional molecule. This guide has been developed using paclitaxel (Taxol®), a well-characterized and clinically significant microtubule-stabilizing agent, as a representative analogue. The principles, mechanisms, and experimental protocols described herein are based on the established scientific literature for paclitaxel and the broader taxane class of compounds, providing a scientifically rigorous and accurate framework for understanding this mechanism of action._

Abstract

Microtubules are highly dynamic cytoskeletal polymers essential for critical cellular functions, including mitosis, intracellular transport, and the maintenance of cell architecture.[1][2][3] Their dynamic instability—the stochastic switching between phases of polymerization and depolymerization—is tightly regulated and crucial for their physiological roles.[4] Pharmacological agents that interfere with microtubule dynamics are among the most effective anticancer therapies developed to date.[2] This guide provides a detailed examination of the mechanism of action for a potent class of microtubule-stabilizing agents, exemplified by the taxanes, such as paclitaxel. We will explore the molecular interactions with tubulin, the profound effects on microtubule polymer dynamics, the resulting cellular consequences, and the validated experimental methodologies used to elucidate these processes.

The Dynamic Microtubule: A Primer

Microtubules are hollow cylindrical polymers composed of α- and β-tubulin heterodimers arranged head-to-tail into protofilaments.[2] The dynamic nature of these structures is intrinsically linked to the nucleotide state of the β-tubulin subunit.

-

Polymerization: Tubulin dimers with bound guanosine triphosphate (GTP) preferentially add to the plus-end of the microtubule. This "GTP cap" is thought to stabilize the microtubule lattice, promoting a straight protofilament conformation and further elongation.[5][6]

-

Depolymerization: Following incorporation into the polymer, GTP is hydrolyzed to guanosine diphosphate (GDP).[5][7] GDP-bound tubulin induces a conformational strain in the microtubule lattice, causing the protofilaments to curve.[2] Loss of the stabilizing GTP cap leads to a rapid, catastrophic depolymerization, releasing tubulin dimers back into the cytosolic pool.[6]

This delicate equilibrium between assembly and disassembly is fundamental to processes like the formation and function of the mitotic spindle during cell division.[1][3]

Sources

- 1. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress with microtubule stabilizers: new compounds, binding modes and cellular activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The downside of microtubule stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of GTP hydrolysis in microtubule treadmilling and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. pnas.org [pnas.org]

A Technical Guide to the Preliminary Biological Screening of Taxagifine

Abstract: This guide provides a comprehensive framework for the initial biological evaluation of Taxagifine, a naturally occurring taxane diterpenoid.[1] Recognizing the therapeutic potential inherent in the taxane scaffold, this document outlines a tiered, logic-driven screening cascade designed to efficiently assess the cytotoxic, antimicrobial, and antioxidant properties of this compound. The methodologies presented herein are grounded in established, robust protocols, ensuring data integrity and reproducibility. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for therapeutic applications.

Introduction: The Therapeutic Promise of Taxanes and the Unexplored Potential of this compound

The taxane family of natural products holds a privileged position in the history of anticancer drug discovery. Paclitaxel and docetaxel, both derived from the yew tree (Taxus species), are cornerstones of modern chemotherapy, treating a spectrum of malignancies including breast, ovarian, and lung cancers.[2][3] Their primary mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division.[3][4][5] Taxanes bind to and stabilize microtubules, leading to mitotic arrest and, ultimately, apoptosis in rapidly dividing cancer cells.[4][5]

This compound, a complex diterpenoid isolated from Taxus species, shares the core taxane skeleton, suggesting it may possess analogous or novel biological activities.[1] However, the biological profile of this compound remains largely uncharted. A systematic preliminary screening is therefore a critical first step in elucidating its therapeutic potential. This guide proposes a multi-pronged screening approach, beginning with a broad assessment of cytotoxicity, a hallmark of the taxane class, followed by investigations into its antimicrobial and antioxidant capacities. This strategy allows for a comprehensive initial characterization, guiding future, more targeted research efforts. The discovery of new biologically active compounds from natural sources is a primary objective for many researchers and pharmaceutical companies.[6]

Designing the Preliminary Screening Cascade: A Logic-Driven Approach

The proposed screening cascade for this compound is designed to maximize data acquisition while conserving resources. The workflow prioritizes assays based on the structural class of the compound and the likelihood of observable activity.

Figure 1: A tiered approach to the preliminary biological screening of this compound.

Experimental Protocols

Tier 1: Cytotoxicity Screening

Given that this compound is a taxane, assessing its cytotoxic potential is the logical starting point.[3][4] A dual-assay approach, utilizing both MTT and LDH assays, provides a more complete picture of the compound's effect on cell viability and membrane integrity.

Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing an indication of cell viability.[7][8] This assay is a sensitive indicator of cytotoxic events.[8]

Protocol:

-

Cell Culture: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for selectivity assessment) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Scientific Rationale: The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] This assay serves as a complementary method to the MTT assay, specifically measuring membrane integrity.[10]

Protocol:

-

Cell Culture and Treatment: Follow the same procedure as described for the MTT assay (steps 1 and 2).

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[10]

-

Incubation and Data Acquisition: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.[9][10]

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Tier 2: Secondary Screening

Scientific Rationale: Natural products are a rich source of antimicrobial agents.[11][12][13] The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.

-

Compound Dilution: Serially dilute this compound in a 96-well microplate containing the broth medium.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits microbial growth.

Figure 2: Workflow for the broth microdilution antimicrobial assay.

Scientific Rationale: Many natural products exhibit antioxidant properties by scavenging free radicals. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating in vitro antioxidant activity.[14][15][16][17]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

Protocol:

-

Reaction Mixture: Prepare a methanolic solution of DPPH.

-

Compound Addition: Add various concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[15]

-

Data Acquisition: Measure the decrease in absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

Protocol:

-

ABTS Radical Cation Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.[17]

-

Compound Addition: Add different concentrations of this compound to the ABTS radical cation solution.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

-

Data Acquisition: Measure the absorbance at 734 nm.[18]

-

Data Analysis: Calculate the percentage of radical scavenging activity.

Data Analysis and Interpretation

A thorough analysis of the data generated from this screening cascade will provide a solid foundation for understanding the biological potential of this compound.

Table 1: Summary of Proposed Biological Screening Assays for this compound

| Assay | Principle | Endpoint Measured | Significance |

| MTT | Cellular metabolic activity | Cell Viability | Indicates potential cytotoxic or cytostatic effects. |

| LDH | Cell membrane integrity | Cytotoxicity | Confirms cell death and membrane damage. |

| Broth Microdilution | Inhibition of microbial growth | Minimum Inhibitory Concentration (MIC) | Identifies potential antimicrobial activity. |

| DPPH Assay | Scavenging of DPPH radical | Radical Scavenging Capacity | Measures antioxidant potential. |

| ABTS Assay | Scavenging of ABTS radical cation | Radical Scavenging Capacity | Provides a complementary measure of antioxidant activity. |

Conclusion

The preliminary biological screening of this compound, as outlined in this guide, represents a crucial step in unlocking its therapeutic potential. By systematically evaluating its cytotoxic, antimicrobial, and antioxidant activities, researchers can make informed decisions about the future direction of its development. The data generated will not only characterize the bioactivity of this specific taxane but also contribute to the broader understanding of the structure-activity relationships within this important class of natural products. The discovery and development of drugs from natural sources have a long and successful history, and a rigorous screening process is fundamental to this endeavor.[19]

References

- Screening methods for natural products with antimicrobial activity: A review of the liter

- Current Landscape of Methods to Evaluate Antimicrobial Activity of N

- Screening methods for natural products with antimicrobial activity: a review of the liter

- Taxanes: Microtubule and Centrosome Targets, and Cell Cycle Dependent Mechanisms of Action.

- The Taxanes - Holland-Frei Cancer Medicine. NCBI Bookshelf, NIH.

- Taxanes - LiverTox. NCBI Bookshelf, NIH.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Taxanes for Cancer. Cleveland Clinic.

- Taxanes in cancer treatment: Activity, chemoresistance and its overcoming. PubMed.

- Screening methods to determine antibacterial activity of n

- Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. CABI Digital Library.

- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.

- Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical...

- Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. PMC, NIH.

- Biological Screening of Herbal Drugs in detailed. Slideshare.

- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.

- LDH Cytotoxicity Assay Kit|Products|NACALAI TESQUE, INC.

- MTT and LDH Assay in THP-1-derived macrophages, HepG2 cells and their...

- MTT assays (% inhibition of cell viability) and LDH release assay (%...

- Biological screening of natural products and drug innov

- LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.

- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.

- Creating and screening natural product libraries. PMC, PubMed Central, NIH.

- This compound. Wikipedia.

- Screening of natural products for drug discovery. Expert Opin Drug Discov.

- Screening of Natural Compounds for Pharmaceuticals. Aurora Biomed.

- (PDF) Taxiphyllin 6'-O-Gallate, Actinidioionoside 6'-O-Gallate and Myricetrin 2''-O-Sulfate from the Leaves of Syzygium samarangense and Their Biological Activities.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Taxanes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. researchgate.net [researchgate.net]

- 5. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Screening methods for natural products with antimicrobial activity: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsonline.com [ijpsonline.com]

- 19. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Unlocking the Therapeutic Potential of Taxagifine: A Proposed Structure-Activity Relationship (SAR) Investigation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a New Course in Taxane Drug Discovery

The taxane family of natural products, famously represented by the blockbuster anticancer agent paclitaxel (Taxol), has been a cornerstone of oncology for decades.[1][2] These complex diterpenoids exert their potent cytotoxic effects through a unique mechanism: the stabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][3][4] While the structure-activity relationship (SAR) of paclitaxel is well-documented, forming a textbook example of natural product medicinal chemistry, many other members of the expansive taxane family remain underexplored.[5][6] Taxagifine, a taxane isolated from Taxus species, represents one such enigmatic molecule.[7] Possessing the characteristic 6-8-6 tricyclic taxane core but with a distinct substitution pattern, this compound presents a unique opportunity to explore novel avenues of taxane SAR and potentially develop new therapeutic agents with improved efficacy or a differentiated biological profile.

This technical guide is conceived to serve as a strategic roadmap for initiating and executing a comprehensive SAR study of this compound. Recognizing the current scarcity of direct SAR data for this specific molecule, we will leverage the extensive knowledge base from paclitaxel research to inform a rational and efficient investigation. This document will move beyond a simple recitation of facts, providing the causal logic behind experimental choices and methodologies, thereby empowering researchers to embark on this exciting frontier of drug discovery. Our approach is grounded in the principles of modern medicinal chemistry, emphasizing synthetic feasibility, robust biological evaluation, and a clear-eyed view towards identifying a clinically relevant pharmacophore.[8][9][10][11]

The this compound Molecule: An Overview of the Starting Point

This compound is a complex diterpenoid characterized by the taxane skeleton.[7] Its structure, while sharing the fundamental 6-8-6 ring system with paclitaxel, exhibits notable differences in its oxygenation and acylation patterns. A key distinguishing feature is the presence of a C12-C17 epoxy ring, which is not present in paclitaxel.[12] Understanding these structural nuances is paramount to designing a successful SAR campaign.

Figure 1: Chemical Structure of this compound (Source: Adapted from PubChem CID 44316472)

Before embarking on a synthetic modification campaign, it is critical to establish a baseline biological activity profile for the parent natural product. While literature on this compound's specific cytotoxicity is limited, a logical first step would be to subject it to a panel of cancer cell line assays and a microtubule polymerization assay to quantify its potency relative to known taxanes like paclitaxel and docetaxel.[13][14][15]

Lessons from a Predecessor: The Paclitaxel SAR as a Guiding Beacon

The vast body of research on paclitaxel provides an invaluable blueprint for our proposed study of this compound.[1][5] Key findings from decades of paclitaxel SAR studies have illuminated the critical structural motifs required for its potent microtubule-stabilizing and cytotoxic activity.[6][16]

Key Paclitaxel SAR Insights:

-

The C-13 Side Chain: The N-benzoyl-β-phenylisoserine side chain at the C-13 position is absolutely essential for activity.[6] Modifications to the benzoyl group and the phenyl group have been extensively explored, revealing that certain substitutions can enhance potency.[17]

-

The Taxane Core: The integrity of the bicyclo[5.3.1]undecane core is crucial. Modifications at various positions have been shown to modulate activity:

-

The Oxetane Ring: The four-membered oxetane ring is a critical contributor to the conformational rigidity of the molecule and is essential for high potency.

These established relationships for paclitaxel allow us to formulate initial hypotheses about the potential "hotspots" for modification on the this compound scaffold.

A Proposed SAR Workflow for this compound

A systematic and iterative approach is essential for an effective SAR study.[19][20][21] The following workflow is proposed to rationally explore the chemical space around the this compound core.

Caption: Proposed iterative workflow for the SAR study of this compound.

Key Areas for Modification on the this compound Scaffold

Based on the paclitaxel SAR and the unique structure of this compound, the following regions are proposed as primary targets for initial synthetic modification:

-

The C-5 Cinnamate Side Chain: This is analogous to the critical C-13 side chain of paclitaxel. Modifications to the phenyl ring (e.g., introduction of electron-withdrawing or -donating groups) and the acrylate linker could yield significant insights.

-

The C-2, C-7, C-9, and C-10 Acetate Groups: Systematic deacetylation and re-esterification with different acyl groups (e.g., propionyl, butyryl, benzoyl) at these positions will probe their contribution to activity and could modulate physicochemical properties.

-

The C-11 Hydroxyl Group: This free hydroxyl offers a convenient handle for derivatization, such as etherification or esterification, to explore the steric and electronic requirements in this region.

-

The C-4(20)-Exocyclic Methylene Group: Reduction or epoxidation of this double bond could provide valuable information on the importance of this structural feature.

-

The C-12,C-17-Epoxy Ring: While synthetically challenging, reductive opening of this epoxide to the corresponding diol would be a high-priority transformation to assess its role in the overall conformation and activity.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and biological evaluation of this compound analogs.

General Synthetic Protocol: Selective Acylation of this compound

This protocol describes a general method for the selective acylation of one of the hydroxyl groups on a deacetylated this compound core, a common strategy in taxane chemistry.

Objective: To introduce a new acyl group at a specific hydroxyl position to probe its role in biological activity.

Materials:

-

Deacetylated this compound precursor (e.g., 7-deacetyl this compound)

-

Anhydrous pyridine

-

Acyl chloride or anhydride (e.g., benzoyl chloride)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Dissolve the deacetylated this compound precursor (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the desired acylated this compound analog.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Evaluation Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxicity of this compound analogs against a panel of human cancer cell lines.[14][15][22]

Objective: To determine the concentration of a this compound analog that inhibits the growth of cancer cells by 50% (GI50).

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

This compound analogs dissolved in DMSO (stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multi-well plate reader

Procedure:

-

Seed the 96-well plates with cancer cells at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the this compound analogs and a positive control (e.g., paclitaxel) in complete cell culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO only as a vehicle control.

-

Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Biological Evaluation Protocol: In Vitro Microtubule Polymerization Assay

This protocol describes a method to assess the ability of this compound analogs to promote the polymerization of tubulin into microtubules.[23][24][25][26]

Objective: To determine if this compound analogs stabilize microtubules, a hallmark of the taxane mechanism of action.

Materials:

-

Purified tubulin protein (>99% pure)

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound analogs dissolved in DMSO

-

Paclitaxel (positive control)

-

A temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer supplemented with 1 mM GTP and 10% glycerol.

-

In a 96-well plate, add 10 µL of the test compound at 10x the final desired concentration. Include wells for a positive control (paclitaxel), a negative control (DMSO), and a buffer blank.

-

Pre-warm the plate to 37 °C for 2 minutes.

-

Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37 °C and begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.

-

Plot the absorbance at 340 nm versus time. An increase in absorbance indicates microtubule polymerization.

-

Compare the polymerization curves of the this compound analogs to the positive and negative controls to assess their ability to promote tubulin assembly.

Data Presentation and Interpretation

The data generated from the proposed SAR study should be organized systematically to facilitate analysis and the design of subsequent generations of analogs.

Table 1: Proposed Table for Summarizing this compound Analog Activity

| Analog ID | Modification Site | Modification | Cytotoxicity GI50 (µM) - MCF-7 | Cytotoxicity GI50 (µM) - A549 | Microtubule Polymerization (Relative to Paclitaxel) |

| TG-001 (Parent) | - | - | Value | Value | Value |

| TG-C5-001 | C-5 Side Chain | Phenyl -> 4-F-Phenyl | Value | Value | Value |

| TG-C7-001 | C-7 Acetate | Deacetylation | Value | Value | Value |

| TG-C7-002 | C-7 Hydroxyl | Benzoylation | Value | Value | Value |

| ... | ... | ... | ... | ... | ... |

Defining the this compound Pharmacophore

The ultimate goal of this SAR study is to define the pharmacophore for this compound's biological activity.[19] A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with its biological target and elicit a response.

Caption: A generalized taxane pharmacophore model.

By systematically mapping the activity data of the synthesized analogs, we can begin to build a pharmacophore model specific to this compound. This model will be instrumental in guiding the design of more potent and selective compounds, and for virtual screening campaigns to identify novel scaffolds with similar activity.

Conclusion and Future Directions

While the direct structure-activity relationship of this compound is currently an uncharted territory, the rich history of taxane research provides a solid foundation upon which to build a successful drug discovery program. The strategies, protocols, and logical framework presented in this guide are designed to empower researchers to systematically unravel the therapeutic potential of this intriguing natural product. Through a dedicated and hypothesis-driven SAR campaign, it is conceivable that novel this compound analogs could emerge as next-generation microtubule-stabilizing agents, offering new hope in the ongoing fight against cancer. The journey from a natural product isolate to a clinically viable drug is arduous, but the scientific and therapeutic rewards are immeasurable.

References

-

He, L., & Chen, J. (2005). Recent progress in structure activity relationship and mechanistic studies of taxol analogues. Mini reviews in medicinal chemistry, 5(1), 1–12. Retrieved from [Link]

-

Raquel, N. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Medicinal Chemistry, 14(716). Retrieved from [Link]

-

Chen, S. H., Farina, V., & Georg, G. I. (1997). Synthesis and biological activity of A-nor-paclitaxel analogues. Bioorganic & medicinal chemistry, 5(5), 941–947. Retrieved from [Link]

-

Greco, W. R., & Lawrence, D. (2006). Cytotoxic assays for screening anticancer agents. Statistics in medicine, 25(13), 2323–2339. Retrieved from [Link]

-

Ding, Y., & Xue, X. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(689). Retrieved from [Link]

-

Lu, Y., et al. (2022). General Synthetic Approach to Diverse Taxane Cores. Journal of the American Chemical Society, 144(46), 21186–21195. Retrieved from [Link]

-

Nogawa, T., et al. (2002). Relationship Between the Structures of Taxane Derivatives and Their Microtubule Polymerization Activity. Biological & Pharmaceutical Bulletin, 25(6), 733-736. Retrieved from [Link]

-

Kingston, D. G. I. (2014). The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent. Accounts of Chemical Research, 47(9), 2666–2676. Retrieved from [Link]

-

Gunda, P., et al. (2013). Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents. Journal of medicinal chemistry, 56(15), 6025–6043. Retrieved from [Link]

-

Rashid, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. Retrieved from [Link]

-

Rashid, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. Brazilian Journal of Biology, 84. Retrieved from [Link]

-

Gpatindia. (2020). PACLITAXEL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Ding, Y., & Xue, X. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules (Basel, Switzerland), 29(3), 689. Retrieved from [Link]

-

Ding, Y., & Xue, X. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 689. Retrieved from [Link]

-

Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. Retrieved from [Link]

-

Rashid, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84. Retrieved from [Link]

-

Deutsch, H. M., et al. (1993). Design, synthesis and biological activity of protaxols. Nature, 364(6436), 464–466. Retrieved from [Link]

-

Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

-

Bio-protocol. (n.d.). Microtubule polymerization assay. Retrieved from [Link]

-

Wang, Y. (2011). Design, Syntheses and Biological Activities of Paclitaxel Analogs. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The modification of natural products for medical use. Retrieved from [Link]

-

Zhang, C., et al. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Natural Product Reports. Retrieved from [Link]

-

Chan, Y. T., & Yeong, F. M. (2018). An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein. Bio-protocol, 8(23). Retrieved from [Link]

-

Cosmo Bio. (n.d.). Microtubule stabilization/destabilization assay. Retrieved from [Link]

-

Interchim. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Retrieved from [Link]

-

Wikipedia. (n.d.). Taxane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Modeling Structure-Activity Relationships. Retrieved from [Link]

-

Rowinsky, E. K. (1997). Pharmacology of the taxanes. Seminars in oncology, 24(4 Suppl 13), S13-1-S13-15. Retrieved from [Link]

-

Guha, R. (2013). On Exploring Structure Activity Relationships. Methods in molecular biology (Clifton, N.J.), 993, 99–116. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationship Approaches and Applications. Retrieved from [Link]

-

Eurofins Discovery. (2024, October 15). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities [Video]. YouTube. Retrieved from [Link]

-

Muggia, F. M., et al. (2001). Preclinical pharmacology of the taxanes: implications of the differences. Cancer investigation, 19(2), 174–183. Retrieved from [Link]

-

PharmGKB. (n.d.). Taxane Pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Taxanes. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Sun, Y., et al. (2023). An insight into novel therapeutic potentials of taxifolin. Biomedicine & Pharmacotherapy, 163, 114811. Retrieved from [Link]

-

Kure, N., et al. (2025). Total Synthesis of Calyciphylline F. Angewandte Chemie International Edition, e202513075. Retrieved from [Link]

-

Kirmizibekmez, H., et al. (2023). Biological Activities and Biochemical Composition of Endemic Achillea fraasii. Plants, 12(8), 1600. Retrieved from [Link]

-

Zhang, H., et al. (2025). Total Synthesis of Paxdaphnine A and Daphlongamine B via an Aza-Prins Cyclization Strategy. Journal of the American Chemical Society. Retrieved from [Link]

-

Yeskaliyeva, B., et al. (2024). Biological Activities of Alkaloid Fraction of Fritillaria karelinii (Fisch. ex D. Don). Pharmaceutical Sciences, 30(1), 101-112. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Taxane - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of the taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Recent progress in structure activity relationship and mechanistic studies of taxol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. General Synthetic Approach to Diverse Taxane Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. pubs.acs.org [pubs.acs.org]

- 17. PACLITAXEL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 18. Design, synthesis and biological activity of protaxols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. scielo.br [scielo.br]

- 23. bio-protocol.org [bio-protocol.org]

- 24. bio-protocol.org [bio-protocol.org]

- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 26. interchim.fr [interchim.fr]

A-Z Guide to Molecular Target Deconvolution for the Novel Taxane, Taxagifine

Abstract

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity.[1][2] The taxane class of diterpenoids, isolated from Taxus species, famously yielded paclitaxel, a pillar of modern chemotherapy. However, the therapeutic potential of countless other taxane analogues, such as Taxagifine, remains untapped largely due to an incomplete understanding of their molecular mechanisms.[1] Identifying the specific cellular protein(s) that a bioactive compound interacts with—a process known as target deconvolution or identification—is the critical first step in translating a promising natural product into a viable therapeutic candidate.[1][3] This guide provides a comprehensive, field-proven framework for the systematic identification of this compound's molecular targets. We present an integrated, multi-phase strategy that begins with computational prediction and progresses through unbiased proteome-wide screening to rigorous biophysical and cellular validation, ensuring a high degree of confidence in target identification.

Introduction: The Challenge and Opportunity of this compound

This compound is a complex polycyclic diterpenoid isolated from yew (Taxus) species.[4] While sharing the core taxane skeleton with paclitaxel, its unique structural modifications suggest it may possess a distinct mechanism of action and, therefore, novel therapeutic applications. The primary challenge in studying compounds like this compound is that their biological effects are often discovered through phenotypic screens (i.e., observing what the compound does to a cell or organism) without any prior knowledge of its direct molecular binding partners.[3] This guide outlines a logical, multi-pronged workflow designed to bridge this knowledge gap. Our approach is structured to maximize the probability of success by integrating orthogonal methodologies, where each phase serves to validate and refine the findings of the previous one.

dot graph TD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [style=filled, shape=box, fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Integrated workflow for this compound target identification.

Phase I: In Silico Target Prediction & Hypothesis Generation

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses, narrowing the field of potential targets.[5] This is especially useful for natural products where structural similarity to known ligands can offer clues.[6]

Methodology: Molecular Docking & Pharmacophore Modeling

-

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a known protein structure.[5][7][8] We would perform large-scale docking screens against a library of protein crystal structures, particularly focusing on protein families known to be targeted by other taxanes (e.g., tubulin) and other common drug targets (e.g., kinases, proteases). The goal is to rank potential targets based on calculated binding affinity (docking score).[8]

-

Pharmacophore Modeling: A pharmacophore is an abstract representation of the molecular features essential for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions).[9][10][11] By analyzing this compound's structure, a 3D pharmacophore model can be generated. This model is then used to screen databases of known protein-ligand complexes to find proteins that bind ligands with similar pharmacophoric features, suggesting they might also bind this compound.[10][12]

Causality: The rationale here is twofold. First, by docking against known targets of similar molecules, we test the "guilt-by-association" hypothesis. Second, by using unbiased pharmacophore screening, we open the door to identifying completely novel target classes that may not have been predicted based on structural similarity alone.[11][12]

Phase II: Unbiased Target Discovery via Chemical Proteomics

While in silico methods are predictive, experimental validation is essential. Chemical proteomics offers a powerful, unbiased approach to "fish" for binding partners directly from the native cellular environment (the proteome).[13][14][15] The most robust method in this class is affinity chromatography coupled with mass spectrometry (MS).[16]

Core Technique: Affinity-Based Protein Profiling

This strategy relies on the creation of a chemical "probe" by immobilizing this compound onto a solid support (e.g., Sepharose beads).[2] This "bait" is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to this compound will be captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[2][3]

dot graph G { graph [fontname="Arial", splines=ortho, bgcolor="#F1F3F4"]; node [style=filled, shape=record, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for affinity-based chemical proteomics.

Experimental Protocol: this compound Probe Synthesis & Pulldown

-

Probe Synthesis:

-

Identify a functional group on this compound (e.g., a hydroxyl group) that is predicted by docking studies to be non-essential for target binding.

-

Synthetically attach a linker arm with a terminal reactive group (e.g., an amine or carboxylate) to this position.

-

Covalently couple the linker-modified this compound to NHS-activated Sepharose beads. A negative control is prepared using beads coupled only to the linker.

-

-

Protein Pulldown:

-

Lyse cultured cells (e.g., HeLa or a relevant cancer cell line) under non-denaturing conditions to create a native protein lysate.

-

Incubate the lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Digestion:

-

Elute bound proteins using a competitive agent (e.g., high concentration of free this compound) or a denaturant (e.g., SDS sample buffer).

-

Separate eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.

-

-

Mass Spectrometry:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins and quantify their abundance using a label-free quantification (LFQ) algorithm.

-

Trustworthiness: This protocol is self-validating. True binding partners should be significantly enriched on the this compound beads compared to the control beads. Furthermore, performing a competition experiment, where the lysate is pre-incubated with excess free this compound before adding the beads, should prevent the true targets from binding to the probe, adding another layer of validation.

| Protein ID | Gene Name | Enrichment (this compound/Control) | p-value | Competition Fold Change |

| P0DPA2 | KPTN | 25.4 | 1.2e-5 | < 0.1 |

| Q13148 | BRAF | 18.9 | 3.5e-5 | < 0.1 |

| P63104 | HSP90B1 | 4.2 | 0.001 | < 0.2 |

| P08670 | VIM | 1.5 | 0.34 | > 0.9 |

Table 1: Hypothetical hit list from a chemical proteomics experiment. High-confidence hits like KPTN and BRAF show high enrichment, low p-values, and are outcompeted by free drug.

Phase III: Biophysical Validation of Direct Target Interaction

The list of putative targets from proteomics must be validated using orthogonal methods that confirm a direct, physical interaction between this compound and the purified candidate protein.

Method 1: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[17][18] It provides quantitative data on binding affinity (K D) and kinetics (k on, k off).[19][20]

Protocol:

-

A purified candidate protein (the "ligand") is immobilized on a gold sensor chip.[18]

-

A solution containing this compound (the "analyte") is flowed over the chip surface.[18]

-

Binding of this compound to the protein causes a change in the refractive index at the surface, which is detected and plotted as a response over time (a sensorgram).[17][19]

-

By analyzing sensorgrams at multiple analyte concentrations, the association rate (k on), dissociation rate (k off), and equilibrium dissociation constant (K D) can be calculated.

Causality: SPR provides definitive proof of a direct interaction.[17] Unlike pulldown assays, which can sometimes co-precipitate protein complexes, SPR measures the binding of a single purified protein to the compound.[13] This allows us to distinguish direct targets from indirect binding partners. A low micromolar to nanomolar K D value is a strong indicator of a physiologically relevant interaction.

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that moves beyond purified proteins to confirm target engagement within the complex milieu of a living cell.[21][22][23] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[24][25]

Protocol:

-

Treat intact cells with this compound or a vehicle control.

-

Heat aliquots of the treated cells to a range of temperatures (e.g., 40°C to 70°C).

-

Lyse the cells and separate the soluble protein fraction from the precipitated/denatured fraction by centrifugation.

-

Quantify the amount of the candidate protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Plot the soluble protein fraction versus temperature to generate a "melting curve." A shift in this curve to higher temperatures in the drug-treated sample indicates target stabilization and engagement.[25]

Trustworthiness: CETSA is the gold standard for confirming that a drug reaches and binds its target in a physiological context.[21][22] It accounts for cell permeability, efflux pumps, and intracellular metabolism, providing data that is more predictive of in vivo efficacy than purely in vitro assays.

| Target Protein | Vehicle T m (°C) | This compound T m (°C) | ΔT m (°C) |

| KPTN | 52.5 | 58.0 | +5.5 |

| BRAF | 54.0 | 59.2 | +5.2 |

| HSP90B1 | 61.5 | 62.0 | +0.5 |

Table 2: Hypothetical CETSA results confirming stabilization of KPTN and BRAF by this compound in intact cells.

Phase IV: Genetic Validation of Target Function

Confirming a direct physical interaction is crucial, but it does not prove that this interaction is responsible for the compound's observed biological effects. Genetic methods, such as CRISPR-Cas9, are required to establish this causal link.[26][27]

Methodology: CRISPR-Cas9 Knockout/Knock-in

CRISPR-Cas9 technology allows for the precise editing of the genome to knockout (delete) or modify a target gene.[28][29] The logic is simple: if protein X is the true target of this compound, then removing or mutating protein X should render the cells insensitive to this compound.[26][30]

Protocol & Validation Logic:

-

Knockout (KO): Use CRISPR-Cas9 to generate a cell line where the gene for a top candidate target (e.g., KPTN) is knocked out.

-

Phenotypic Assay: Treat both the wild-type (WT) and KO cell lines with a dose range of this compound. Measure a relevant phenotypic endpoint (e.g., cell viability, apoptosis).

-

Analysis: If KPTN is the critical target for this compound's cytotoxic effect, the KO cells should show significant resistance to the drug compared to the WT cells.

-

Rescue (optional): To further confirm the result, re-introduce the KPTN gene into the KO cells. This "rescue" cell line should regain its sensitivity to this compound.

dot graph G { graph [fontname="Arial", splines=ortho, bgcolor="#F1F3F4"]; node [style=filled, shape=box, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Logic of CRISPR-based target validation.

Conclusion: Synthesizing an Actionable Mechanism

By systematically progressing through this four-phase workflow, we can move from a complete unknown to a validated molecular target with a high degree of scientific certainty. The integration of computational prediction, unbiased screening, direct biophysical measurement, and functional genetic validation provides the rigorous, self-validating framework required for modern drug discovery. The identification of a specific target for this compound, such as the hypothetical kinase KPTN, would unlock its therapeutic potential, enabling structure-activity relationship (SAR) studies, biomarker development, and a clear path toward preclinical and clinical evaluation.

References

-

Hu, Y., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. Available at: [Link]

-

Al-Sanea, M. M., et al. (2025). Pharmacophore modeling in drug design. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

An, F., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

-

Bhatt, K. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. Available at: [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Available at: [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available at: [Link]

-

Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?. Available at: [Link]

-

Lee, H., & Kim, J. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

-

Creative Biostructure. (n.d.). Pharmacophore Modeling. Creative Biostructure Drug Discovery. Available at: [Link]

-

Che, X., & Li, J. (2014). Chemistry-based functional proteomics for drug target deconvolution. Expert Opinion on Drug Discovery. Available at: [Link]

-

Charnwood Discovery. (n.d.). Surface Plasmon Resonance (SPR). Available at: [Link]

-

Ghetu, A., et al. (2015). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Critical Reviews in Analytical Chemistry. Available at: [Link]

-

Li, Z., et al. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports. Available at: [Link]

-

Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Available at: [Link]

-

An, F., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

-

Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Available at: [Link]

-